3-Chloro-5-methylbenzo[d]isoxazole
CAS No.: 196708-35-7
Cat. No.: VC21275033
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196708-35-7 |
|---|---|
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 3-chloro-5-methyl-1,2-benzoxazole |
| Standard InChI | InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 |
| Standard InChI Key | VBULZBXUOIAIFP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)ON=C2Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)ON=C2Cl |
Introduction
Chemical Structure and Properties
3-Chloro-5-methylbenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds. Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Basic Structural Information
The compound consists of a benzisoxazole core with two substituents: a chlorine atom at position 3 and a methyl group at position 5. This structure gives the compound its distinctive chemical and biological properties.
Physicochemical Properties
Based on comparisons with structurally similar benzisoxazole derivatives, the following physicochemical properties can be estimated:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | Approximately 167.59 g/mol |
| Physical Appearance | Likely a crystalline solid at room temperature |
| Solubility | Probably soluble in organic solvents like DMSO, methanol, and dichloromethane |
| Melting Point | Expected to be in the range of 140-180°C based on similar compounds |
Structurally related compounds such as 3-Chloro-5-Methoxy-benzo[d]isoxazole have a molecular weight of 183.59 g/mol, with the difference attributable to the methoxy group versus the methyl group in our target compound .
Structural Features and Significance
Key Structural Elements
The structure of 3-Chloro-5-methylbenzo[d]isoxazole features several key elements that contribute to its chemical behavior:
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The benzisoxazole core, consisting of a benzene ring fused to an isoxazole ring
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The chlorine atom at position 3, which affects electronic distribution and reactivity
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The methyl group at position 5, which provides opportunities for further functionalization
Structure-Activity Relationships
The position and nature of substituents in benzisoxazole compounds significantly influence their biological activities. In related compounds:
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The chlorine atom at position 3 often contributes to enhanced binding to biological targets
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The methyl group at position 5 likely affects lipophilicity and membrane permeability
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The isoxazole ring provides a rigid scaffold that can influence receptor interactions
Chemical Reactivity
Nucleophilic Substitution
The chlorine atom at position 3 would likely be susceptible to nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides. This reactivity pattern is observed in related chloro-substituted heterocycles and would provide a versatile handle for derivatization.
Functionalization of the Methyl Group
The methyl group at position 5 could potentially undergo various transformations:
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Oxidation to aldehyde or carboxylic acid
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Radical halogenation
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Deprotonation and subsequent alkylation or acylation
Stability Considerations
The benzisoxazole core typically exhibits good stability under physiological conditions, although it may be susceptible to hydrolysis under strongly acidic or basic conditions. The chlorine substituent might enhance reactivity toward nucleophiles, which could be relevant for biological activity.
Research Applications
Drug Discovery
The compound could function as:
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A starting point for developing anticancer agents
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A scaffold for antimicrobial drug development
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A template for anti-inflammatory compounds
Fragment-Based Drug Design
With its relatively small size and presence of key functional groups, this compound could serve as a fragment for fragment-based drug discovery approaches, where small molecules are identified as starting points for developing more potent compounds.
Organic Synthesis Applications
In the field of organic synthesis, 3-Chloro-5-methylbenzo[d]isoxazole could be valuable as:
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A building block for more complex heterocyclic systems
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An intermediate in the synthesis of pharmaceutically active compounds
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A reagent for specific chemical transformations
Comparative Analysis with Similar Compounds
Structural Analogs
To better understand the properties of 3-Chloro-5-methylbenzo[d]isoxazole, it is useful to compare it with structurally related compounds:
Uniqueness of 3-Chloro-5-methylbenzo[d]isoxazole
The specific substitution pattern of 3-Chloro-5-methylbenzo[d]isoxazole sets it apart from related compounds and likely confers unique properties:
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The position of the methyl group at C-5 would create a distinct electronic distribution compared to the C-6 methyl isomer
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The combined influence of the C-3 chlorine and C-5 methyl groups would create a unique three-dimensional structure that could interact specifically with biological targets
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The reactivity profile would likely differ from both the methoxy analog and positional isomers
Future Research Directions
Synthesis and Characterization
Future research should focus on:
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Developing efficient synthetic routes to 3-Chloro-5-methylbenzo[d]isoxazole
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Full characterization of its physical and chemical properties
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Exploration of its crystal structure and conformational preferences
Biological Evaluation
Comprehensive biological evaluation would be valuable, including:
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Screening against various cancer cell lines to determine cytotoxicity profiles
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Assessment of antimicrobial activity against a range of pathogens
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Investigation of potential anti-inflammatory effects
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Elucidation of specific molecular targets and mechanisms of action
Structure-Activity Relationship Studies
Developing a series of derivatives with modifications at various positions would help establish structure-activity relationships and potentially lead to compounds with enhanced biological activities.
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